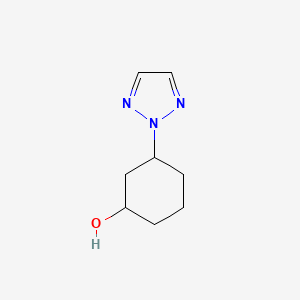

3-(Triazol-2-yl)cyclohexan-1-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“3-(Triazol-2-yl)cyclohexan-1-ol” is a compound with the IUPAC name 3-(2H-1,2,3-triazol-2-yl)cyclohexan-1-ol . It has a molecular weight of 167.21 and is stored at room temperature . The compound is in the form of an oil .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H13N3O/c12-8-3-1-2-7(6-8)11-9-4-5-10-11/h4-5,7-8,12H,1-3,6H2 . This indicates that the compound has a cyclohexanol ring attached to a triazole ring .Chemical Reactions Analysis

The 1,2,3-triazole moiety, which is part of “this compound”, is known for its potential for various biological activities . It is stable to hydrolysis, oxidizing and reducing conditions, and enzymatic degradation . Its ability to form hydrogen bonding and bipolar interactions allows it to interact with biomolecular targets and improve solubility .Physical and Chemical Properties Analysis

“this compound” is an oil with a molecular weight of 167.21 . It is stored at room temperature .Aplicaciones Científicas De Investigación

Click Chemistry and Drug Discovery

1,2,3-Triazoles, including compounds like 3-(Triazol-2-yl)cyclohexan-1-ol, have garnered attention due to their formation via click chemistry, specifically the Huisgen 1,3-dipolar cycloaddition. This reaction is celebrated for its efficiency and the robustness of the triazole products, making them highly desirable in drug discovery. Triazoles act as pharmacophoric groups and bioisosteres, mimicking various functional groups to interact beneficially with biological targets, thus enhancing the pharmacokinetic profile of new drugs (Massarotti et al., 2014; Hou et al., 2012).

Catalyst Development

The synthesis and applications of 1,2,3-triazoles have been revolutionized by the development of new catalysts for the click chemistry reaction. Studies have shown the creation of highly active catalysts based on triazolyl structures, enhancing the efficiency and scope of triazole formation. These advancements contribute to broader and more diverse applications in chemical synthesis, including potentially facilitating the synthesis of this compound derivatives (Ozcubukcu et al., 2009).

Antifungal Activity

Research into 1,2,3-triazole derivatives has identified compounds with significant antifungal properties. This suggests potential applications for this compound derivatives in developing new antifungal agents. The structure-activity relationship studies have pinpointed the importance of triazole and its substituents in enhancing antifungal efficacy (Lima-Neto et al., 2012).

Supramolecular and Coordination Chemistry

1,2,3-Triazoles are pivotal in supramolecular and coordination chemistry due to their ability to engage in a multitude of non-covalent interactions and serve as ligands for metal ions. This versatility opens avenues for designing novel materials and catalysts, with implications for compounds like this compound in creating complex molecular architectures and functional materials (Schulze & Schubert, 2014).

Mecanismo De Acción

Target of Action

Triazole compounds, in general, are known to interact with various enzymes such as protein kinases, protein lysine methyltransferase, dna topoisomerase, and histone deacetylase . These enzymes play crucial roles in cellular processes, including cell division, DNA replication, and gene expression.

Mode of Action

It’s known that the reaction occurs by the formation of a c-n bond between the nitrogen of the amino group and the carbonyl carbon, with a simultaneous proton transfer from nitrogen n1 to the oxygen of the c=o bond .

Biochemical Pathways

It’s known that triazole compounds can affect various biochemical pathways due to their interaction with different enzymes . For instance, they can inhibit protein kinases, affecting signal transduction pathways, or inhibit DNA topoisomerases, affecting DNA replication and transcription.

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Direcciones Futuras

1,2,3-triazoles, including “3-(Triazol-2-yl)cyclohexan-1-ol”, have attracted significant interest in medicinal chemistry due to their various biological activities and diverse properties . The development of novel effective antiviral agents is urgently needed, and 1,2,3-triazoles could play a crucial role in this . This review highlighted the potent antiviral activity profile of the triazole compounds on the latest researches over the last ten years and can be useful for the future of clinical research to develop more potent and effective antiviral agents .

Propiedades

IUPAC Name |

3-(triazol-2-yl)cyclohexan-1-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O/c12-8-3-1-2-7(6-8)11-9-4-5-10-11/h4-5,7-8,12H,1-3,6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JENDBKYQYIKTFN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(C1)O)N2N=CC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2-chlorophenyl)-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]methanesulfonamide](/img/structure/B2981078.png)

![N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide](/img/structure/B2981080.png)

![N-[4-(pyridin-2-ylsulfamoyl)phenyl]tetrahydro-3a'H-dispiro[cyclohexane-1,2'-bis[1,3]dioxolo[4,5-b:4',5'-d]pyran-7',1''-cyclohexane]-5'-carboxamide (non-preferred name)](/img/structure/B2981081.png)

![2-[[[(E)-4-(Dimethylamino)but-2-enoyl]amino]methyl]-1,3-thiazole-4-carboxamide](/img/structure/B2981083.png)

![2-methyl-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzo[d]thiazole-6-sulfonamide](/img/structure/B2981084.png)

![N~1~-(5-chloro-2-methylphenyl)-2-{4-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide](/img/structure/B2981090.png)

![N-[[4-[2-[(3,5-Dimethylpyrazol-1-yl)methyl]pyrrolidine-1-carbonyl]phenyl]methyl]prop-2-enamide](/img/structure/B2981092.png)

![2-[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]benzoic acid](/img/structure/B2981093.png)